4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
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Overview
Description
4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is a complex organic compound characterized by its quinoline core structure, which is substituted with a 3,4-dimethoxyphenyl group and an ethyl group, and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process also includes purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Substituted quinolines
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Quinoline derivatives: Other quinoline-based compounds with different substituents.
Phenylamine derivatives: Compounds with similar phenylamine groups.
Cyanoquinoline derivatives: Compounds with cyano groups on the quinoline ring.
Uniqueness: 4-((3,4-Dimethoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride is unique due to its specific combination of substituents, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(3,4-dimethoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2.ClH/c1-4-13-5-7-17-16(9-13)20(14(11-21)12-22-17)23-15-6-8-18(24-2)19(10-15)25-3;/h5-10,12H,4H2,1-3H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPKSLNIFNXAQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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